



Application Notes and Protocols for Studying RBM20 Gene Function Using CRISPR-Cas9

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA Binding Motif Protein 20 (RBM20) is a critical regulator of alternative splicing in cardiac and skeletal muscle.[1][2] It plays a pivotal role in the processing of pre-mRNAs of genes essential for sarcomere assembly, ion transport, and calcium handling, such as Titin (TTN), Ryanodine Receptor 2 (RYR2), and Calcium/calmodulin-dependent protein kinase II delta (CAMK2D).[3][4][5] Mutations in the RBM20 gene, particularly within its arginine/serine (RS)-rich domain, are strongly associated with the development of an aggressive form of familial dilated cardiomyopathy (DCM), a condition characterized by ventricular dilation and impaired systolic function leading to heart failure.[3][6][7]

RBM20 primarily functions as a splicing repressor, binding to UCUU motifs within intronic sequences of its target pre-mRNAs.[6][8] This binding, often near the 3' and 5' splice sites, leads to the exclusion of specific exons.[8] For instance, RBM20-mediated exon skipping in the TTN gene is crucial for generating the appropriate titin isoforms that determine the passive stiffness of cardiomyocytes.[9][10] Disruption of this process due to RBM20 mutations results in the expression of aberrant, larger titin isoforms and altered function of other key cardiac proteins, contributing to the pathogenesis of DCM.[3][4]

The CRISPR-Cas9 system offers a powerful and precise tool to investigate the function of RBM20 and the molecular mechanisms underlying RBM20-associated diseases. By enabling targeted gene knockout, introduction of specific mutations (knock-in), or correction of



pathogenic variants, CRISPR-Cas9 allows for the creation of robust cellular and animal models to dissect the role of RBM20 in cardiac physiology and pathology.[11][12][13] These models are invaluable for studying disease mechanisms, identifying downstream targets, and developing novel therapeutic strategies.

This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study the function of the RBM20 gene.

Data Presentation

Table 1: Phenotypic Consequences of RBM20 Loss-of-Function in Mouse Models



Phenotype	RBM20 Knockout (KO) Mice	Details	Reference
Cardiac Function	Develop a mild dilated cardiomyopathy phenotype.	Echocardiography shows cardiac dilation and dysfunction.	[4][5]
Electrocardiogram (ECG)	Prolonged PR and heart rate-corrected QT interval.	Observed starting at 6 weeks of age.	[5]
Calcium Handling	Severely disturbed Ca2+ handling in cardiomyocytes.	Increased Ca2+ transients, increased diastolic Ca2+, increased SR Ca2+ load, and more spontaneous Ca2+ releases.	[5]
Histology	Increased cardiac fibrosis.	Indicative of cardiac remodeling.	[5]
Arrhythmia Susceptibility	Increased susceptibility to ventricular arrhythmias.	Human carriers of RBM20 mutations show a higher incidence of ventricular arrhythmias compared to carriers of TTN mutations with similar DCM severity.	[5]

Table 2: Key RBM20 Target Genes and Splicing Consequences of RBM20 Dysfunction



Target Gene	Protein Function	Splicing Change with RBM20 Dysfunction	Functional Consequence	Reference
TTN	Sarcomeric protein, determines passive stiffness	Inclusion of exons in the middle Ig and PEVK regions, leading to larger, more compliant isoforms.	Reduced passive tension of the cardiac sarcomere, contributing to chamber dilation.	[3][9]
RYR2	Ryanodine Receptor 2, calcium release channel in the sarcoplasmic reticulum	Inclusion of an additional small exon.	Altered calcium homeostasis, potential for arrhythmogenesis.	[3][5]
CAMK2D	Calcium/calmodu lin-dependent protein kinase II delta, regulates calcium handling and signaling	Shift in isoform expression (e.g., increased CAMK2D-A).	Altered intracellular distribution and activity, contributing to disturbed calcium handling.	[3][14]
CACNA1C	L-type calcium channel alpha 1C subunit	Altered splicing.	Potential impact on calcium influx and cardiac contractility.	[12]
LDB3	LIM domain binding 3, involved in sarcomere organization	Altered splicing.	Potential disruption of sarcomere integrity.	[6]



Table 3: Efficiency of CRISPR-Cas9-Mediated Correction of RBM20 Mutations



CRISPR Approach	Cell/Animal Model	Mutation	Editing Efficiency	Outcome	Reference
Adenine Base Editing (ABE)	Human iPSC- derived cardiomyocyt es	RBM20R634 Q	92% A-to-G editing	Normalized alternative splicing, restored nuclear localization of RBM20, and eliminated cytoplasmic granule formation.	[7][13]
Prime Editing (PE)	Human iPSC- derived cardiomyocyt es	RBM20R636 S	40% A-to-C editing	Correction of the pathogenic mutation.	[7][13]
Adenine Base Editing (ABE)	Rbm20R636 Q mutant mice	RBM20R636 Q	-	Restored cardiac function and extended lifespan.	[13]
CRISPR- Cas9 Nickase	Human cells and mouse model	DCM-causing mutations	-	Reversed disease characteristic s in cells and prevented heart enlargement and normalized lifespan in mice.	[11][15]



Experimental Protocols

Protocol 1: RBM20 Knockout in a Cardiomyocyte Cell Line (e.g., AC16 or iPSC-derived Cardiomyocytes) using CRISPR-Cas9

Objective: To create a stable RBM20 knockout cell line to study the loss-of-function effects on alternative splicing and cellular phenotype.

Materials:

- Cardiomyocyte cell line (e.g., AC16 or human iPSC-derived cardiomyocytes)
- CRISPR-Cas9 plasmid expressing SpCas9 and a single guide RNA (sgRNA) targeting an early exon of RBM20, or purified Cas9 protein and synthetic sgRNA
- Lipofectamine CRISPRMAX or electroporation system
- Puromycin or other selection antibiotic (if using a plasmid with a resistance marker)
- PCR primers flanking the target site
- Sanger sequencing reagents
- Antibodies for Western blotting (RBM20, loading control)
- RNA extraction kit
- RT-qPCR reagents and primers for RBM20 and its target genes (TTN, RYR2, CAMK2D)

Methodology:

- sgRNA Design and Synthesis:
 - Design two to three sgRNAs targeting an early constitutive exon of the RBM20 gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair. Use online design tools (e.g., CHOPCHOP, Synthego Design Tool) to select sgRNAs with high ontarget scores and low off-target potential.



- Synthesize the sgRNAs or clone them into a Cas9 expression vector.
- Delivery of CRISPR-Cas9 Components:
 - Lipofection: Co-transfect the Cas9-sgRNA plasmid or ribonucleoprotein (RNP) complex (Cas9 protein + sgRNA) into the cardiomyocyte cell line using a suitable transfection reagent like Lipofectamine CRISPRMAX, following the manufacturer's protocol.
 - Electroporation: Alternatively, deliver the RNP complex via electroporation, which can be more efficient for hard-to-transfect cells like iPSC-derived cardiomyocytes. Optimize electroporation parameters for the specific cell type.

Selection of Edited Cells:

- If using a plasmid with a selection marker, apply the appropriate antibiotic (e.g., puromycin) 24-48 hours post-transfection to select for cells that have taken up the plasmid.
- If using the RNP approach, single-cell clone the transfected population by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual colonies.

Validation of RBM20 Knockout:

- Genomic DNA Analysis: Expand single-cell clones and extract genomic DNA. Amplify the targeted region by PCR and analyze the products by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift.
- Western Blotting: Lyse the validated clones and perform Western blotting with an anti-RBM20 antibody to confirm the absence of the RBM20 protein.
- RT-qPCR: Extract total RNA and perform RT-qPCR to confirm the reduction or absence of RBM20 mRNA.

Functional Analysis:

 Splicing Analysis: Perform RT-PCR or RNA-sequencing on the knockout and wild-type control cells to analyze the splicing patterns of known RBM20 target genes (e.g., TTN, RYR2, CAMK2D).



 Phenotypic Assays: Conduct functional assays relevant to cardiomyocyte biology, such as calcium imaging to assess calcium handling, contractility assays, and immunofluorescence to examine sarcomere structure.

Protocol 2: Correction of a Pathogenic RBM20 Mutation in Patient-Derived iPSCs using CRISPR-Cas9

Objective: To correct a known pathogenic mutation in RBM20 in iPSCs derived from a DCM patient to create a genetically matched control cell line for disease modeling.

Materials:

- Patient-derived iPSCs carrying a specific RBM20 mutation
- CRISPR-Cas9 system (e.g., adenine base editor (ABE) for A-to-G changes, or prime editor
 (PE) for other precise edits)
- sgRNA targeting the mutation site
- Single-stranded oligodeoxynucleotide (ssODN) donor template with the corrected sequence (for homology-directed repair (HDR)-based approaches)
- Electroporation system
- iPSC culture reagents
- Genomic DNA extraction kit
- PCR primers and sequencing reagents
- Reagents for iPSC differentiation into cardiomyocytes

Methodology:

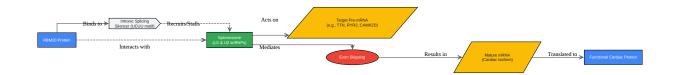
- Design of Targeting Strategy:
 - Design an sgRNA that directs the Cas9 nuclease or editor to the site of the mutation.



- For HDR-based correction, design an ssODN donor template containing the wild-type sequence flanked by homology arms of at least 40-60 nucleotides on each side. Introduce silent mutations in the PAM site or sgRNA seed region of the donor template to prevent recutting of the corrected allele.
- For base or prime editing, design the appropriate guide RNA (pegRNA for prime editing)
 according to established guidelines for these technologies.[7][13]
- Delivery of CRISPR Components:
 - Electroporate the patient-derived iPSCs with the Cas9 protein, synthetic sgRNA, and the ssODN donor template (for HDR) or the base/prime editor components. RNP delivery is preferred to minimize off-target effects.
- Isolation of Corrected Clones:
 - After recovery, perform single-cell cloning of the electroporated iPSCs.
- Screening and Validation of Corrected Clones:
 - Expand individual iPSC clones and extract genomic DNA.
 - PCR amplify the targeted region and perform Sanger sequencing to identify clones with the corrected sequence.
 - Perform whole-genome sequencing or targeted deep sequencing to assess off-target editing events in the selected clones.
- Functional Rescue Analysis:
 - Differentiate the corrected iPSC clones and the uncorrected parental iPSC clones into cardiomyocytes.
 - Perform functional analyses as described in Protocol 1 (splicing analysis of RBM20 targets, calcium imaging, contractility assays) to confirm that the corrected cells exhibit a wild-type phenotype compared to the diseased cells.



Visualizations RBM20-Mediated Splicing Regulation Pathway

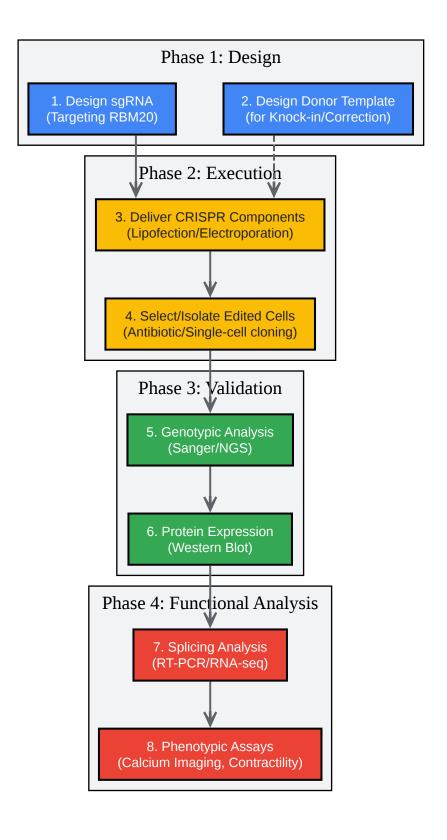


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Caption: RBM20 binds to intronic splicing silencers, leading to exon skipping.

Experimental Workflow for CRISPR-Cas9-Mediated Study of RBM20





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Caption: Workflow for CRISPR-based RBM20 functional analysis.



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References

- 1. Frontiers | Alternative Splicing Regulator RBM20 and Cardiomyopathy [frontiersin.org]
- 2. The Emerging Role of the RBM20 and PTBP1 Ribonucleoproteins in Heart Development and Cardiovascular Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Precise genomic editing of pathogenic mutations in RBM20 rescues dilated cardiomyopathy PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI RNA-binding protein RBM20 represses splicing to orchestrate cardiac pre-mRNA processing [jci.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Alternative Splicing Regulator RBM20 and Cardiomyopathy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correcting Genetic Mutations Leading to Heart Disease with CRISPR | Genetics And Genomics [labroots.com]
- 12. RBM20-Related Cardiomyopathy: Current Understanding and Future Options PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precise genomic editing of pathogenic mutations in RBM20 rescues dilated cardiomyopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gene therapy corrects mutation responsible for common heart condition, research shows: Newsroom UT Southwestern, Dallas, Texas [utsouthwestern.edu]
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